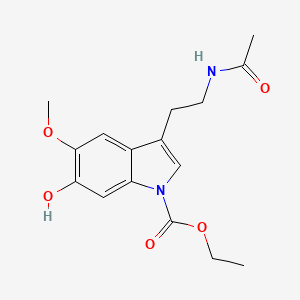

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone produced by the pineal gland that regulates the sleep-wake cycle. This compound has been shown to possess potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester typically involves the esterification of melatonin derivatives. One common method includes the oxidation of an aldehyde intermediate using iodine and potassium hydroxide in ethanol, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

化学反応の分析

Types of Reactions

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like iodine and potassium hydroxide.

Reduction: Reduction reactions can convert the ester group to an alcohol group, using reagents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Iodine and potassium hydroxide in ethanol.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various melatonin derivatives with modified functional groups, which can exhibit different biological activities.

科学的研究の応用

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other melatonin derivatives.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

作用機序

The compound exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The molecular targets include various enzymes and receptors involved in the inflammatory response and oxidative stress pathways.

類似化合物との比較

Similar Compounds

Melatonin: The parent compound, primarily involved in regulating the sleep-wake cycle.

6-Hydroxy Melatonin: A hydroxylated derivative with similar antioxidant properties.

N-Acetyl-5-methoxytryptamine: Another melatonin derivative with neuroprotective effects.

Uniqueness

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is unique due to its enhanced stability and bioavailability compared to other melatonin derivatives. Its ester group allows for better absorption and prolonged activity in the body, making it a more effective therapeutic agent.

生物活性

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (N-CMEE) is a synthetic derivative of melatonin, a hormone produced by the pineal gland that plays a crucial role in regulating circadian rhythms and sleep-wake cycles. This compound has garnered attention for its potential therapeutic applications due to its unique biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C₁₆H₂₀N₂O₄

- Molecular Weight : Approximately 288.35 g/mol

- Structure : N-CMEE features a carboxylate group that enhances its solubility and reactivity compared to melatonin.

N-CMEE exhibits its biological effects primarily through interactions with melatonin receptors (MT1 and MT2), which are involved in various physiological processes. The compound is known to:

- Scavenge Free Radicals : N-CMEE reduces oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cellular integrity.

- Modulate Neurotransmitter Levels : It influences serotonin levels, contributing to mood regulation and sleep patterns.

- Exhibit Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, N-CMEE may mitigate inflammation in various tissues.

Antioxidant Activity

Research indicates that N-CMEE possesses significant antioxidant properties similar to those of melatonin. It can effectively scavenge free radicals through various mechanisms, including hydrogen atom transfer and single electron transfer. This activity is crucial in protecting cells from oxidative damage associated with numerous diseases, including neurodegenerative disorders.

Neuroprotective Effects

N-CMEE has been studied for its potential neuroprotective effects, particularly in conditions characterized by oxidative stress and inflammation. In vitro studies have shown that it can promote neurogenesis in neuronal cultures, suggesting its role in enhancing brain repair mechanisms.

Modulation of Circadian Rhythms

As a melatonin derivative, N-CMEE modulates circadian rhythms by acting on melatonin receptors. This modulation can influence sleep patterns and overall circadian regulation, making it a candidate for treating sleep disorders.

Research Findings

Several studies have explored the biological activity of N-CMEE:

- Antioxidant Studies : A study demonstrated that N-CMEE scavenges up to 10 units of ROS per molecule, significantly reducing oxidative stress markers in cellular models .

- Neurogenesis Research : In animal models, N-CMEE administration led to increased hippocampal neurogenesis, indicating potential benefits for cognitive function .

- Circadian Studies : Research indicated that N-CMEE effectively shifts circadian rhythms in rodent models, supporting its use in sleep-related therapies .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant capacity | N-CMEE showed significant ROS scavenging ability compared to controls. |

| Study 2 | Investigate neurogenic potential | Enhanced neurogenesis observed in treated neuronal cultures. |

| Study 3 | Assess circadian modulation | Effective in shifting circadian rhythms in rodent models. |

特性

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTBAHIPNUITES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。